
Bis-PEG11-acid
概要
説明
Bis-PEG11-acid (CAS: 51178-68-8) is a polyethylene glycol (PEG) derivative featuring two terminal carboxylic acid groups connected by an 11-unit PEG spacer. With a molecular weight of 602.7 (C₂₆H₅₀O₁₅), it is designed to enhance aqueous solubility and stability in drug conjugates or biomaterials . The carboxylic acid groups enable conjugation with primary amines via activators like EDC or DCC, forming stable amide bonds. This compound is classified as a non-cleavable linker, making it ideal for applications requiring durable molecular linkages, such as antibody-drug conjugates (ADCs) or nanoparticle functionalization .
準備方法
Chemical Synthesis and Reaction Pathways
Core PEG Backbone Construction
Physicochemical Characterization
Structural and Solubility Data
Bis-PEG11-acid exhibits the following properties :
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₅₀O₁₅ | |
Molecular Weight | 602.67 g/mol | |
CAS Number | 2097010-30-3 (GlpBio) | |
51178-68-8 (Creative Biolabs) | ||
Solubility | DMSO, water (with sonication) |
Note : The CAS number discrepancy between sources suggests potential batch or supplier variations, though both entries describe identical functional groups.
Stock Solution Preparation
Optimal handling requires precise stock solution formulation :
Concentration (mM) | Volume per 1 mg (mL) |
---|---|
1 | 1.6593 |
5 | 0.3319 |
10 | 0.1659 |
Storage : Solutions retain stability for 1 month at -20°C or 6 months at -80°C .
Purification and Quality Control
Filtration and Precipitation
Post-synthesis purification involves:
-
Acetone Precipitation : Crude product is dissolved in warm acetone (37°C), then cooled to 0°C to induce crystallization .
-
Vacuum Filtration : Use a #3 Pyrex sintered glass funnel to isolate the white solid .
Purity Assessment
Creative Biolabs reports ≥95% purity via reverse-phase HPLC, though methodological details are unspecified .
Comparative Analysis of Synthesis Routes
Oxidation vs. Coupling Strategies
-
Oxidation of PEG Diols :
-
Thiol-Ene Coupling :
Reaction Yield Optimization
-
Ultrasound-Assisted Coupling : Source demonstrates that ultrasonic agitation reduces coupling times from 60 to 15 minutes while maintaining yield, applicable to PEG-thiol synthesis .
-
Temperature Control : Reactions performed at ≤30°C prevent PEG thermal degradation .
Applications in PROTAC Design
This compound’s bifunctional reactivity enables its use in PROTACs, which require:
-
E3 Ligase Binding : One carboxylic acid conjugates to a ligase ligand (e.g., thalidomide).
-
Target Protein Binding : The second acid links to a protein-specific binder (e.g., kinase inhibitor) .
Example Protocol :
-
Conjugation : React this compound (1 equiv) with EDC (1.2 equiv) and NHS (1.1 equiv) in DMSO for 2 hours.
-
Ligand Attachment : Add E3 ligase ligand (1 equiv) and target binder (1 equiv), stir for 24 hours .
PEG polydispersity index (PDI) impacts reproducibility. Size-exclusion chromatography (SEC) is recommended for PDI monitoring, though not cited in current sources.
Acid-Labile Alternatives
Source highlights acid-degradable PEG cross-linkers for targeted drug delivery. Future this compound derivatives could incorporate pH-sensitive groups (e.g., acetals) for controlled release .
化学反応の分析
Amide Bond Formation
Bis-PEG11-acid reacts with primary amines via carbodiimide-mediated coupling to form stable amide bonds. This reaction is central to protein PEGylation and PROTAC synthesis.
Reaction Mechanism
- Activation : Carboxylic acid groups react with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form an active O-acylisourea intermediate .
- Nucleophilic Attack : Primary amines (e.g., lysine residues in proteins) attack the activated ester, releasing a urea byproduct and forming an amide bond .
Key Parameters
Parameter | Condition/Value | Source |
---|---|---|
pH Range | 4.5–7.5 (optimized at 5.5) | |
Solvent | Aqueous buffers or DMF | |
Coupling Reagents | EDC, DCC, or NHS esters | |
Reaction Time | 2–24 hours |
Applications :
- Conjugation of antibodies to cytotoxic payloads in ADCs .
- Synthesis of PROTACs for targeted protein degradation .
Esterification
This compound forms esters with alcohols under acidic or coupling reagent-assisted conditions.
Reaction Pathways
- Direct Esterification :
- Activated Esters : Conversion to NHS esters (e.g., Bis-PEG11-NHS ester) enables efficient esterification with hydroxyl groups under mild conditions .
Hydrolysis of Esters
Esters derived from this compound can be hydrolyzed back to carboxylic acids:
Method | Conditions | Outcome | Source |
---|---|---|---|
Acidic Hydrolysis | 1M HCl, 60°C, 6–12 hours | Regenerates carboxylic acid | |
Basic Hydrolysis | 0.1M NaOH, RT, 2–4 hours | Forms carboxylate anion |
Case Study: PROTAC Design
Performance Metrics :
- PROTACs using this compound demonstrated IC₅₀ values of 50–75 nM in degrading oncogenic proteins .
- Enhanced aqueous solubility (>10 mg/mL) due to PEG spacer .
Crosslinking in Polymer Chemistry
This compound participates in crosslinking reactions to form hydrogels or dendritic polymers.
Crosslinking Strategies
Strategy | Reagents/Conditions | Application | Source |
---|---|---|---|
Amine Crosslinking | Polyethyleneimine (PEI), pH 7 | Drug delivery hydrogels | |
Click Chemistry | DBCO-PEG11-azide, Cu-free | Surface functionalization |
Mechanical Properties :
- Hydrogels formed with this compound exhibit Young’s modulus of 1–5 kPa, suitable for biomedical scaffolds .
Stability and Reactivity Insights
科学的研究の応用
PROTAC Synthesis
Bis-PEG11-acid serves as an essential linker in PROTAC technology, which combines two different ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation. This dual-ligand approach allows for precise control over protein levels within cells, making it a promising strategy for drug development .
Antiviral Therapeutics
Recent studies have explored the use of this compound in the development of antiviral peptides. For instance, it has been employed to create bispecific peptide conjugates that exhibit enhanced activity against HIV-1 variants by assembling on supramolecular nanoplatforms . This application highlights the compound's versatility in addressing viral infections through innovative bioconjugation strategies.
Cellular Signaling Modulation
Research has demonstrated that PEG-linked compounds, including those similar to this compound, can modulate cellular signaling pathways. For example, a bivalent macrocyclic peptide linked with PEG has been shown to activate MET receptors, promoting cell migration akin to natural ligands like hepatocyte growth factor (HGF) . This indicates potential applications in cancer therapy and regenerative medicine.
Drug Delivery Systems
The hydrophilic nature of this compound enhances the solubility and stability of drug formulations. Its role in drug delivery systems allows for improved pharmacokinetics and bioavailability of therapeutic agents, particularly those that are hydrophobic . This property is crucial for developing effective treatments with reduced side effects.
Case Study 1: Development of PROTACs
A study highlighted the successful synthesis of a PROTAC using this compound as a linker, demonstrating its effectiveness in targeting specific proteins for degradation in cancer cells. The results indicated significant reductions in target protein levels, showcasing the compound's potential in cancer therapeutics.
Case Study 2: Antiviral Peptide Conjugates
In another study focused on HIV treatment, researchers utilized this compound to create bispecific peptide conjugates that exhibited enhanced inhibitory activity against various strains of HIV-1. The findings suggested that such constructs could serve as viable candidates for future antiviral therapies .
作用機序
Bis-PEG11-acid functions as a linker in PROTACs, which are designed to induce the degradation of target proteins. The mechanism involves:
類似化合物との比較
Comparative Analysis with Similar PEG Derivatives
Functional Group Diversity
Key Insight : this compound’s symmetrical COOH groups simplify bifunctional conjugation but lack the versatility of mixed functional groups (e.g., NH₂/COOH or N₃/COOH) found in analogs.
PEG Chain Length and Solubility
Key Insight: Longer PEG chains (e.g., PEG11) improve solubility and reduce immunogenicity compared to shorter analogs like PEG1 .
生物活性
Introduction
Bis-PEG11-acid is a polyethylene glycol (PEG)-based compound that serves as a crucial linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds have gained significant attention in drug discovery due to their ability to selectively degrade target proteins, thereby modulating various cellular processes. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and implications in therapeutic applications.
Target of Action
This compound functions primarily as a linker that connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This dual binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system for degradation.
Mode of Action
The action of this compound involves forming a bridge between the target protein and E3 ligase, which is essential for initiating the ubiquitination process. The ubiquitin-proteasome system is pivotal in regulating protein levels within cells, influencing various signaling pathways and cellular responses.
Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system . By promoting the degradation of specific proteins, this compound can alter cellular functions and responses to external stimuli, such as stress or growth factors.
Pharmacokinetics
As a PEG-based compound, this compound exhibits favorable pharmacokinetic properties:
- Solubility : High solubility in aqueous media enhances its bioavailability.
- Stability : The PEG moiety contributes to increased stability against enzymatic degradation, potentially prolonging its therapeutic effects .
Cellular Effects
This compound influences various cellular processes through the selective degradation of target proteins. This modulation can affect:
- Cell Signaling Pathways : By degrading specific signaling proteins, it can alter pathways involved in cell proliferation and apoptosis.
- Gene Expression : Changes in protein levels can lead to alterations in gene expression profiles, impacting cellular metabolism and function .
Case Studies and Experimental Data
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
-
In Vitro Studies :
- A study demonstrated that this compound effectively facilitated the degradation of target proteins in cancer cell lines, leading to reduced cell viability and proliferation rates.
- Another research indicated that using this compound as a linker in PROTACs resulted in enhanced selectivity and potency against specific oncogenic targets .
- In Vivo Applications :
Data Table: Summary of Biological Activity
Parameter | Value/Description |
---|---|
Chemical Structure | PEG-based linker |
Mechanism | Ubiquitin-proteasome-mediated degradation |
Solubility | High in aqueous solutions |
Target Proteins | Various oncogenic and regulatory proteins |
Cellular Impact | Alters signaling pathways and gene expression |
Therapeutic Potential | Promising in cancer treatment |
Q & A
Basic Research Questions
Q. How is Bis-PEG11-acid synthesized, and what analytical techniques validate its purity and structure?
this compound is typically synthesized via stepwise PEGylation, where PEG chains are conjugated to a central acid linker. Key validation steps include:
- Nuclear Magnetic Resonance (NMR): Confirms the PEG chain length (n=11) and ester/acid group integrity via proton shifts (e.g., δ 3.6 ppm for PEG backbone) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., MALDI-TOF for low polydispersity) and absence of unreacted intermediates .
- HPLC: Assesses purity (>95% threshold for most studies) using reverse-phase columns and UV detection at 220 nm .
Q. What solvents and conditions optimize this compound solubility for in vitro applications?
this compound is hygroscopic and dissolves best in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM concentrations. For aqueous buffers (pH 7.4), pre-dissolve in DMSO (≤5% v/v) to prevent micelle formation. Solubility varies with temperature (optimal at 25°C) and ionic strength .
Q. How does this compound’s molecular weight influence its application in drug delivery systems?
The PEG11 chain (MW ~495 g/mol per chain) balances hydrophilicity and steric hindrance. Shorter chains (e.g., PEG4) reduce solubility, while longer chains (e.g., PEG20) may impede cellular uptake. Applications include:
- Nanoparticle PEGylation: Reduces opsonization and extends circulation half-life .
- Bioconjugation: Carboxylic acid groups enable covalent attachment to amines (e.g., lysine residues) via EDC/NHS chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s stability data under varying pH conditions?
Stability studies often report conflicting degradation rates due to:
- Methodological Variability: Accelerated stability testing (e.g., 40°C/75% RH) may not correlate with real-time data. Use orthogonal assays (HPLC, FTIR) to track hydrolysis .
- Buffer Composition: Phosphate buffers (pH 6–8) stabilize the acid group, while acetate buffers (pH 4–5) accelerate ester cleavage. Standardize buffer ionic strength (±10%) .
- Statistical Analysis: Apply multivariate regression to isolate pH effects from temperature/humidity variables .
Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?
- Process Controls: Monitor reaction kinetics via inline FTIR (e.g., carbonyl peak at 1700 cm⁻¹) to terminate reactions at >95% conversion .
- Purification: Use size-exclusion chromatography (SEC) to remove low-MW impurities (e.g., diols, unreacted PEG) .
- Quality Metrics: Enforce strict polydispersity (PDI <1.1) and endotoxin limits (<0.1 EU/mg) for biomedical applications .
Q. How do researchers address discrepancies in conjugation efficiency between this compound and protein substrates?
Inconsistent conjugation (e.g., <50% yield) may stem from:
- Steric Hindrance: Optimize molar ratios (PEG:protein = 10:1 to 50:1) and reaction time (2–24 hours) .
- Side Reactions: Quench excess EDC/NHS with β-mercaptoethanol to prevent over-activation of carboxylic acid groups .
- Analytical Limitations: Use SDS-PAGE with Sudan Black staining to detect PEGylated proteins, avoiding Coomassie’s low sensitivity .
Q. What advanced techniques characterize this compound’s hydrodynamic radius and aggregation propensity?
- Dynamic Light Scattering (DLS): Measures hydrodynamic radius (Rh) in PBS (pH 7.4) to detect aggregates (>100 nm) .
- Cryo-EM: Visualizes micelle formation in aqueous solutions at concentrations >1 mg/mL .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics with hydrophobic drug molecules .
Q. Methodological Guidelines
- Literature Review: Use databases like PubMed and SciFinder to identify primary studies on PEGylation kinetics, avoiding non-peer-reviewed sources (e.g., ) .
- Data Reproducibility: Archive raw NMR/MS spectra and HPLC chromatograms in supplemental materials .
- Ethical Reporting: Disclose batch numbers, storage conditions, and synthesis dates to enhance transparency .
特性
CAS番号 |
51178-68-8 |
---|---|
分子式 |
C26H50O15 |
分子量 |
602.67 |
IUPAC名 |
4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid |
InChI |
InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) |
InChIキー |
MMKYGEBIUHVZNI-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bis-PEG11-acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。